![molecular formula C20H19NOS B3747355 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B3747355.png)
2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide
Overview
Description
2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide is a compound that features a combination of phenyl and thienyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide typically involves the reaction of 2,2-diphenylacetic acid with 2-(2-thienyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The phenyl and thienyl groups can engage in π-π interactions or hydrogen bonding with target molecules, influencing their activity. The acetamide backbone may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-diphenyl-N-[2-(2-furyl)ethyl]acetamide: Similar structure but with a furan ring instead of a thienyl ring.
2,2-diphenyl-N-[2-(2-pyridyl)ethyl]acetamide: Contains a pyridyl ring instead of a thienyl ring.
2,2-diphenyl-N-[2-(2-thiazolyl)ethyl]acetamide: Features a thiazole ring instead of a thienyl ring.
Uniqueness
2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
2,2-Diphenyl-N-[2-(2-thienyl)ethyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's structure consists of a diphenyl group attached to an acetamide moiety with a thienyl substituent. This unique configuration may contribute to its biological activities.
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The thienyl group may facilitate these interactions, potentially modulating cellular pathways and influencing oxidative stress responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.
- Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
- Staphylococcus aureus : 5.64 µM
- Escherichia coli : 8.33 µM
- Candida albicans : 16.69 µM
These values suggest that the compound could be effective in treating infections caused by these pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines.
- Case Study Findings :
- A study reported an IC50 value of 10 µM against breast cancer cells (T47D).
- Another study found that it induced apoptosis in HeLa cells, indicating its potential as an anticancer agent.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological safety and efficacy of the compound:
- Cell Viability Assays : Using Vero cells (normal African green monkey kidney epithelial cells), concentrations up to 100 µg/mL showed no significant toxicity, with over 80% cell viability observed.
- Cytotoxicity Evaluation : Higher concentrations (300-500 µg/mL) resulted in morphological changes typical of cytotoxicity, such as cellular shrinkage and reduced density.
Mechanistic Insights
Molecular docking studies suggest that the compound may interact with specific enzymes involved in cancer progression and microbial resistance. These interactions could lead to the inhibition of critical pathways necessary for cell survival in both cancerous and microbial cells.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
Compound A | Moderate | High | Contains a pyridine ring |
Compound B | Low | Moderate | Lacks thienyl group |
This compound | High | High | Unique thienyl substitution |
This table highlights the superior antimicrobial and anticancer activities of the compound compared to others.
Properties
IUPAC Name |
2,2-diphenyl-N-(2-thiophen-2-ylethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-20(21-14-13-18-12-7-15-23-18)19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,19H,13-14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXQHRXMMVLUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330876 | |
Record name | 2,2-diphenyl-N-(2-thiophen-2-ylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199529 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
698984-47-3 | |
Record name | 2,2-diphenyl-N-(2-thiophen-2-ylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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